molecular formula C21H16FN5O3 B11466155 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide

Cat. No.: B11466155
M. Wt: 405.4 g/mol
InChI Key: LSYURDRBPOTHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzotriazole core, which is often associated with stability and reactivity, making it a valuable subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide typically involves multiple steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid, forming 1,2,3-benzotriazole.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Attachment of the Nitrobenzamide Moiety: The final step involves coupling the benzotriazole derivative with a nitrobenzamide precursor under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various chemical transformations.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of benzotriazole derivatives with oxidized side chains.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated benzotriazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide is studied for its reactivity and stability. It serves as a model compound for understanding the behavior of benzotriazole derivatives in various chemical environments.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. The benzotriazole core is known for its bioactivity, and modifications with fluorophenyl and nitrobenzamide groups can enhance its interactions with biological targets.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the fluorophenyl group can improve the compound’s pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used as a stabilizer in polymers and as a corrosion inhibitor in metal coatings, leveraging the stability of the benzotriazole core.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The benzotriazole core can bind to metal ions, inhibiting their catalytic activity in biological systems. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The nitrobenzamide moiety can participate in redox reactions, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide
  • N-[2-(4-bromophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide
  • N-[2-(4-methylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide

Uniqueness

The unique feature of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide is the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity compared to its chlorinated, brominated, or methylated analogs. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

Molecular Formula

C21H16FN5O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C21H16FN5O3/c1-12-10-18-19(25-26(24-18)15-8-6-14(22)7-9-15)11-17(12)23-21(28)16-4-3-5-20(13(16)2)27(29)30/h3-11H,1-2H3,(H,23,28)

InChI Key

LSYURDRBPOTHNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.